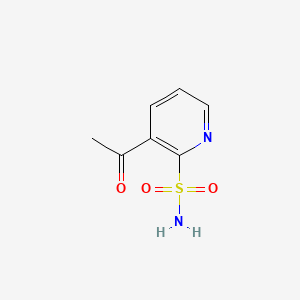

2-Pyridinesulfonamide, 3-acetyl-

Description

BenchChem offers high-quality 2-Pyridinesulfonamide, 3-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinesulfonamide, 3-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3S |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

3-acetylpyridine-2-sulfonamide |

InChI |

InChI=1S/C7H8N2O3S/c1-5(10)6-3-2-4-9-7(6)13(8,11)12/h2-4H,1H3,(H2,8,11,12) |

InChI Key |

ADRWHRTUPBOSBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Pyridinesulfonamide, 3 Acetyl

Precursor Synthesis and Derivatization Strategies

The synthesis of 2-Pyridinesulfonamide, 3-acetyl- typically proceeds through the preparation of key precursors, where the pyridine (B92270) ring is functionalized sequentially. This approach allows for controlled introduction of the required chemical moieties.

Synthesis of Substituted Pyridine Intermediates (e.g., 3-Acetyl-2-halopyridines)

A crucial intermediate in the synthesis of the target molecule is a pyridine ring substituted with an acetyl group at the 3-position and a leaving group, such as a halogen, at the 2-position. 3-Acetyl-2-chloropyridine (B57767) is a prime example of such a precursor.

One patented method for synthesizing 3-acetyl-2-chloropyridine starts from 2-chloronicotinic acid. google.com This process involves two main steps:

Salt Formation: 2-chloronicotinic acid is reacted with a lithium-containing compound, such as lithium hydroxide (B78521) monohydrate, to form the corresponding lithium 2-chloronicotinate salt. google.com

Acylation: The dried lithium salt then undergoes an addition reaction with a Grignard reagent, specifically methyl magnesium bromide, to yield 3-acetyl-2-chloropyridine. google.com

This method is noted for its high reaction yield and product purity under mild conditions, making it suitable for larger-scale production. google.com An alternative, though potentially less efficient for scale-up, involves the reaction of 2-chloronicotinonitrile with an excess of methyl magnesium chloride. google.com

Table 1: Synthesis of 3-Acetyl-2-chloropyridine

| Starting Material | Reagents | Product | Yield | Purity | Reference |

|---|

Introduction of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a key component of many biologically active compounds. nih.govwikipedia.org Its introduction onto the pyridine ring is a critical step in the synthesis of the target molecule. A common and effective strategy involves a two-step process:

Formation of Pyridinesulfonyl Chloride: A precursor, such as a 2-halopyridine or a 2-mercaptopyridine (B119420) derivative, is converted into the corresponding 2-pyridinesulfonyl chloride. For instance, 3-chloro-2-((phenylmethyl)thio)pyridine can be treated with chlorine in aqueous acetic acid to generate 3-chloro-2-pyridinesulfonyl chloride. prepchem.com

Amination: The resulting highly reactive sulfonyl chloride is then treated with ammonia (B1221849) to form the sulfonamide. utdallas.edu This nucleophilic substitution reaction readily displaces the chloride to yield the desired 2-pyridinesulfonamide. google.com

This sequence is a cornerstone in the synthesis of various sulfa drugs and related heterocyclic compounds. utdallas.eduacs.orgrsc.org

Strategies for Acetyl Group Incorporation

Introducing an acetyl group onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which generally prevents standard Friedel-Crafts acylation. youtube.com Consequently, alternative strategies are employed.

One major strategy is the acylation of metalated pyridines. youtube.com This can involve direct metalation of the pyridine ring followed by treatment with an acetylating agent. A more common approach for synthesizing 3-acetylpyridines is the reaction of pyridinecarboxylic acid derivatives with organometallic reagents. As detailed in the synthesis of 3-acetyl-2-chloropyridine, a salt of 2-chloronicotinic acid can be effectively acylated using methyl magnesium bromide. google.com

Another prominent method involves the gas-phase reaction of pyridinecarboxylic esters with acetic acid over a solid catalyst at high temperatures. For example, 3-acetylpyridine (B27631) can be prepared by passing a mixture of methyl nicotinate (B505614) and acetic acid over a catalyst containing titanium dioxide and sodium oxide at around 400°C. google.comprepchem.com

Table 2: Methods for Acetyl Group Incorporation into Pyridine Ring

| Precursor | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Chloronicotinic acid lithium salt | Methyl magnesium bromide | 3-Acetyl-2-chloropyridine | Acylation via Grignard reagent | google.com |

| Methyl nicotinate | Acetic acid, H₂O, TiO₂/Na₂O catalyst | 3-Acetylpyridine | High-temperature gas-phase reaction | google.comprepchem.com |

| Pyridine | Acyl radicals | Acylpyridine | Alternative to Friedel-Crafts | youtube.com |

Direct Synthetic Routes to 2-Pyridinesulfonamide, 3-acetyl-

Direct synthetic routes to the title compound involve combining the strategies for precursor synthesis into a cohesive, multi-step pathway. The success of these routes hinges on the logical sequence of reactions and the optimization of each step to maximize yield and purity.

Multi-step Synthetic Pathways

A logical multi-step synthesis for 2-Pyridinesulfonamide, 3-acetyl- would be constructed from the individual transformations previously discussed. A plausible pathway, modeled after syntheses of structurally similar compounds like 3-ethylsulfonyl-2-pyridinesulfonamide, could start from a readily available substituted pyridine. google.compatsnap.com

A hypothetical synthetic sequence is outlined below:

Step 1: Halogenation/Starting Material: Begin with a suitable pyridine derivative, such as 2,3-dichloropyridine.

Step 2: Acetylation: Introduce the acetyl group at the 3-position. This could potentially be achieved through a Grignard-based coupling or other organometallic reaction, displacing the chlorine at the 3-position while retaining the chlorine at the 2-position.

Step 3: Thiolation: The chloro group at the 2-position is then converted to a thiol group (-SH) or a thioether. For example, reaction with sodium hydrosulfide (B80085) or a thiolate anion.

Step 4: Oxidative Chlorination: The thiol or thioether is oxidized to a sulfonyl chloride (-SO₂Cl) using a strong oxidizing agent like chlorine in an acidic medium.

Step 5: Amination: The final step involves the reaction of the pyridinesulfonyl chloride intermediate with ammonia to furnish the target compound, 2-Pyridinesulfonamide, 3-acetyl-. utdallas.edu

This type of sequential functionalization, often employing protecting groups to prevent side reactions, is a hallmark of complex organic synthesis. utdallas.educhegg.com

Optimization of Reaction Conditions and Reagents

The efficiency of any multi-step synthesis is highly dependent on the optimization of each reaction. Key parameters that require careful consideration include the choice of solvents, catalysts, temperature, and reagents. nih.gov

For the synthesis of 2-Pyridinesulfonamide, 3-acetyl-, optimization would involve:

Catalyst and Solvent Screening: In steps involving cross-coupling or high-temperature reactions, screening different catalysts (e.g., palladium-based for cross-couplings, metal oxides for gas-phase reactions) and solvents is crucial to maximize yield and selectivity. google.comnih.gov

Base Selection: In reactions involving deprotonation or neutralization, the choice of base can be critical. For example, in the formation of dihydropyridine (B1217469) derivatives from pyridine and acetyl chloride, the choice of base can influence the regioselectivity of the reaction. polimi.it

Temperature and Time Control: Each step will have an optimal temperature range and reaction time. For instance, Grignard reactions often require low temperatures to prevent side reactions, while other steps may require heating to proceed at a reasonable rate. google.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. nih.gov

Reagent Stoichiometry: Using the correct molar ratios of reactants is vital. For example, using a large excess of a Grignard reagent might be necessary in some cases but can lead to byproducts and increased costs, necessitating optimization. google.com

Through systematic evaluation of these parameters, often using parallel synthesis techniques, chemists can develop a robust and efficient route to 2-Pyridinesulfonamide, 3-acetyl-. nih.gov

Regioselectivity and Yield Enhancement in Target Compound Synthesis

The synthesis of 2-Pyridinesulfonamide, 3-acetyl- would likely proceed through a multi-step sequence, with key challenges in achieving the desired regiochemistry and maximizing yield. A plausible synthetic route would involve the sulfonation of a pre-functionalized pyridine ring, followed by amidation.

The regioselectivity of pyridine sulfonation can be influenced by the directing effects of existing substituents. For the target compound, starting with 3-acetylpyridine, direct sulfonation would likely be challenging and could lead to a mixture of products. A more controlled approach might involve the synthesis of 2-chloro-3-acetylpyridine, followed by conversion to a sulfonyl chloride and subsequent amidation.

Drawing parallels from the synthesis of related compounds, such as 3-ethylsulfonyl-2-pyridinesulfonamide, an intermediate for the herbicide rimsulfuron, provides valuable insights. The preparation of this analogue involves the formation of 3-ethylsulfonyl-2-pyridinesulfonyl chloride, which is then reacted with ammonia. The conditions for this amidation are critical for yield enhancement. For instance, adding the sulfonyl chloride to aqueous ammonia while maintaining a low temperature (0-10 °C) can optimize the yield of the final sulfonamide.

General strategies for yield enhancement in the synthesis of pyridine sulfonamides include:

Optimization of Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. For the amidation step, low temperatures are often preferred to minimize side reactions.

Use of Activating Agents: In the sulfonation step, the use of oleum (B3057394) or chlorosulfonic acid is common, but the choice of agent and its concentration can significantly impact the outcome. researchgate.net

Post-reaction Workup: Careful pH adjustment during the workup is essential for isolating the sulfonamide product. For 3-ethylsulfonyl-2-pyridinesulfonamide, adjusting the pH to 7.0-7.5 after amidation facilitates product precipitation. google.com

A study on the synthesis of 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide highlighted the importance of the molar ratio of reactants and the reaction time. researchgate.net The optimized conditions for the sulfonylation step were a 1.2:1 ratio of chlorosulfonic acid to 2-chloroimidazo[1,2-α]pyridine and a reaction time of 4 hours. researchgate.net The subsequent ammonolysis was optimized to a 3-hour reaction time at 27°C. researchgate.net These findings suggest that a systematic optimization of reaction parameters would be crucial for maximizing the yield of 2-Pyridinesulfonamide, 3-acetyl-.

Derivatization and Analogue Synthesis of 2-Pyridinesulfonamide, 3-acetyl-

The core structure of 2-Pyridinesulfonamide, 3-acetyl- offers multiple points for chemical modification, allowing for the synthesis of a diverse library of analogues.

Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen is a key site for derivatization, with N-alkylation and N-arylation being common modifications. These changes can significantly alter the compound's physicochemical properties. The synthesis of N-substituted sulfonamides can be achieved by reacting the corresponding sulfonyl chloride with a primary or secondary amine.

A regioselective method for the synthesis of N-sulfonyl amidines from thioamides and sulfonyl azides has been reported, which could potentially be adapted for the synthesis of N-sulfonylated derivatives of 2-amino-3-acetylpyridine. beilstein-journals.org This method offers a solvent-free process, which aligns with the principles of green chemistry. beilstein-journals.org

The table below illustrates potential modifications at the sulfonamide nitrogen, drawing from general synthetic strategies for sulfonamide derivatization.

| R Group (at Sulfonamide Nitrogen) | Potential Synthetic Reagent |

| Methyl | Methylamine |

| Ethyl | Ethylamine |

| Phenyl | Aniline |

| 4-Chlorophenyl | 4-Chloroaniline |

| Benzyl | Benzylamine |

Substitutions on the Pyridine Ring

The pyridine ring of 2-Pyridinesulfonamide, 3-acetyl- can be further functionalized to introduce additional substituents, which can modulate the electronic and steric properties of the molecule. Common electrophilic aromatic substitution reactions on the pyridine ring can be challenging due to the ring's electron-deficient nature, but nucleophilic aromatic substitution is more facile, particularly with a leaving group present.

Starting with a halogenated pyridine, such as a chloro- or bromo-substituted precursor, allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

For instance, a study on the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties utilized a multi-component reaction involving an aldehyde, a methyl ketone, and ammonium (B1175870) acetate (B1210297). nih.gov While the final products are structurally different, the methodology highlights the potential for constructing substituted pyridine rings from acyclic precursors. nih.gov

The table below outlines potential substitutions on the pyridine ring and the corresponding synthetic precursors that could be employed.

| Position of Substitution | Substituent | Potential Precursor |

| 4 | Chloro | 2,4-dichloro-3-acetylpyridine |

| 5 | Bromo | 5-bromo-3-acetyl-2-chloropyridine |

| 6 | Methyl | 3-acetyl-2-chloro-6-methylpyridine |

| 4 | Phenyl | 4-chloro-3-acetyl-2-pyridinesulfonamide (via Suzuki coupling) |

Exploration of Isomeric Forms and Related Scaffolds

The synthesis of positional isomers of 2-Pyridinesulfonamide, 3-acetyl- offers a route to explore the impact of substituent placement on the molecule's properties. For example, moving the acetyl group to the 4- or 5-position, or the sulfonamide group to the 3-position, would result in structurally distinct isomers. The synthesis of these isomers would require different starting materials and synthetic strategies, often dictated by the directing effects of the substituents.

The synthesis of 3-sulfonamide pyrrol-2-one derivatives showcases the exploration of related heterocyclic scaffolds. nih.gov In this work, a one-pot, three-component method was used to generate a library of compounds with a different core structure but retaining the key sulfonamide functionality. nih.gov This approach of scaffold hopping is a common strategy in medicinal chemistry to identify novel chemical entities with desired biological activities.

Furthermore, the synthesis of 2-azetidinones with sulfonamide structures demonstrates the incorporation of the sulfonamide moiety into different heterocyclic systems. nih.gov These studies provide a blueprint for how the sulfonamide group from 2-Pyridinesulfonamide, 3-acetyl- could be appended to other ring systems to generate novel chemical scaffolds.

The table below presents some potential isomeric forms and related scaffolds that could be explored.

| Compound Type | Description |

| Positional Isomer | 2-Pyridinesulfonamide, 4-acetyl- |

| Positional Isomer | 3-Pyridinesulfonamide, 2-acetyl- |

| Related Scaffold | Thiophene-2-sulfonamide, 3-acetyl- |

| Related Scaffold | Pyrrole-2-sulfonamide, 3-acetyl- |

Structure Activity Relationship Sar Studies of 2 Pyridinesulfonamide, 3 Acetyl Analogues

Pharmacophore Identification and Mapping within the 2-Pyridinesulfonamide, 3-acetyl- Scaffold

A pharmacophore model is an essential tool in drug discovery, outlining the key molecular features necessary for a molecule to bind to a specific biological target. For the 2-Pyridinesulfonamide, 3-acetyl- scaffold, a putative pharmacophore can be constructed based on the analysis of its structural components and by drawing analogies from related inhibitor classes. unipi.itfrontiersin.orgresearchgate.net

The key pharmacophoric features are hypothesized to include:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the sulfonamide and acetyl groups are prime candidates for forming hydrogen bonds with donor residues in a target's binding pocket. unipi.itfrontiersin.org

Hydrogen Bond Donor: The sulfonamide (SO2NH) group provides a crucial hydrogen bond donor, a feature often critical for the activity of sulfonamide-based inhibitors. nih.gov

Aromatic/Hydrophobic Regions: The pyridine ring itself offers a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar residues of a protein. nih.govnih.gov

A Metal Chelating Center: The arrangement of the pyridine nitrogen and the acetyl oxygen could potentially act as a chelation site for metal ions, which are often present as cofactors in enzyme active sites.

These features can be mapped onto a three-dimensional model to guide the design of new analogues with enhanced binding affinity. The spatial arrangement of these features is critical for optimal interaction with a biological target.

Impact of Substituent Variations on Molecular Recognition

The biological activity of the 2-Pyridinesulfonamide, 3-acetyl- scaffold can be finely tuned by introducing various substituents at different positions on the pyridine ring and the acetyl moiety. These modifications can influence the molecule's electronic properties, steric profile, and its capacity for hydrogen bonding and hydrophobic interactions.

Electronic Effects on Target Binding

The electronic nature of substituents can significantly modulate the binding affinity of a ligand to its target. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution across the 2-Pyridinesulfonamide, 3-acetyl- scaffold, thereby influencing electrostatic interactions within the binding site. nih.gov

For instance, placing an EWG, such as a nitro or cyano group, on the pyridine ring can decrease the basicity of the pyridine nitrogen. This may weaken or alter its hydrogen bonding capabilities. Conversely, an EDG, like a methoxy (B1213986) or an amino group, would increase the electron density on the pyridine ring, potentially strengthening interactions with electron-deficient pockets in the target protein. Studies on related pyridine derivatives have shown that the position of these substituents is crucial, with ortho-, meta-, and para-substitutions leading to different electronic and, consequently, biological effects.

Table 1: Illustrative Electronic Effects of Substituents on Pyridine Ring

| Substituent (Position) | Electronic Nature | Predicted Effect on Pyridine Nitrogen Basicity | Potential Impact on Target Binding |

| 4-Nitro | Electron-Withdrawing | Decrease | Weaken H-bond acceptor strength |

| 5-Methoxy | Electron-Donating | Increase | Enhance H-bond acceptor strength |

| 4-Chloro | Electron-Withdrawing | Decrease | Weaken H-bond acceptor strength |

| 5-Amino | Electron-Donating | Increase | Enhance H-bond acceptor strength |

This table is illustrative and based on general chemical principles, as specific experimental data for 2-Pyridinesulfonamide, 3-acetyl- analogues is not available.

Steric Hindrance and Conformational Preferences

The size and shape of substituents play a critical role in determining how a molecule fits into its binding site. Large, bulky groups can introduce steric hindrance, preventing optimal alignment with the target and reducing biological activity. nih.gov Conversely, carefully chosen substituents can promote a bioactive conformation, leading to enhanced affinity.

In the context of the 2-Pyridinesulfonamide, 3-acetyl- scaffold, substitution at the 4- or 5-positions of the pyridine ring, or on the acetyl group, would be particularly influential. A bulky substituent at the 4-position might clash with residues deep within a binding pocket. However, a smaller group could be well-tolerated and even form favorable contacts. The rotational freedom of the sulfonamide and acetyl groups can also be influenced by the steric bulk of neighboring substituents, locking the molecule into a more or less favorable conformation for binding.

Hydrogen Bonding and Hydrophobic Interactions

Hydrogen bonds are highly directional and crucial for the specificity of ligand-target interactions. nih.gov The sulfonamide group of the 2-Pyridinesulfonamide, 3-acetyl- scaffold is a key player in this regard, capable of acting as both a hydrogen bond donor and acceptor. Modifications that enhance these interactions are likely to improve biological activity. For example, introducing a hydroxyl or amino group at a suitable position could create an additional hydrogen bonding opportunity.

Table 2: Potential Impact of Substituents on Non-covalent Interactions

| Substituent | Position | Potential Interaction | Predicted Effect on Binding Affinity |

| -OH | 5-position of Pyridine | Additional H-bond donor/acceptor | Increase |

| -CH3 | 4-position of Pyridine | Hydrophobic interaction | Increase (if pocket accommodates) |

| -Phenyl | Attached to acetyl group | Extended hydrophobic interaction | Increase (if pocket is large enough) |

| -NH2 | 5-position of Pyridine | Additional H-bond donor | Increase |

This table is illustrative and based on general principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Investigations

QSAR studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These models can be highly predictive and are invaluable for guiding the design of new, more potent analogues.

Development of Predictive Models for Biological Interaction Profiles

For the 2-Pyridinesulfonamide, 3-acetyl- scaffold, a QSAR model could be developed by synthesizing a library of analogues with diverse substituents and measuring their biological activity against a specific target. The physicochemical properties of these analogues, such as their lipophilicity (logP), electronic parameters (Hammett constants), and steric descriptors (molar refractivity), would then be used as variables to build a predictive model.

Studies on structurally related 3-(pyridin-2-yl)benzenesulfonamide derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. Such models have demonstrated high predictive accuracy and have been instrumental in the structural optimization of these compounds. nih.gov A similar approach for 2-Pyridinesulfonamide, 3-acetyl- analogues would undoubtedly accelerate the discovery of compounds with optimized biological interaction profiles.

Correlation of Physicochemical Descriptors with Functional Responses

The biological activity of pyridinesulfonamide analogues is closely related to their physicochemical properties. SAR analyses have demonstrated that the nature and position of substituents on the pyridine or analogous rings can significantly influence their functional response.

For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally related to pyridinesulfonamides, anticonvulsant activity was found to be highest in derivatives with an unsubstituted phenyl ring or those with substituents at the ortho- and meta-positions of the phenyl ring. nih.gov This suggests that steric and electronic factors in these positions play a crucial role in the interaction with the biological target.

In studies of pyrimidine (B1678525) derivatives, a related class of heterocyclic compounds, a clear correlation has been observed between the number and position of methoxy (O-CH₃) groups and antiproliferative activity. mdpi.com An increase in the number of O-CH₃ groups generally leads to a decrease in the IC₅₀ value, indicating enhanced potency. mdpi.com The insertion of other functional groups such as amino (NH₂), hydroxyl (OH), and halogens (Br, Cl, F) also modulates the antiproliferative effects, highlighting the importance of electronic and hydrogen-bonding properties. mdpi.com

The following table summarizes the observed correlation between substituent modifications and the antiproliferative activity in analogues.

| Compound Series | Substituent Modification | Observed Effect on Antiproliferative Activity (IC₅₀) | Reference |

| Pyridine Derivatives | Increase in the number of OMe groups | Decrease in IC₅₀ (Increased potency) | mdpi.com |

| Pyridine Derivatives | Insertion of NH₂ and OH groups | Affects antiproliferative activity | mdpi.com |

| Pyridine Derivatives | Insertion of Halogens (Br, Cl, F) | Affects antiproliferative activity | mdpi.com |

| Pyridine Derivatives | Insertion of five- and six-carbon rings | Affects antiproliferative activity | mdpi.com |

Application of 3D-QSAR Methodologies

To further elucidate the relationship between molecular structure and biological activity, three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies have been applied to analogues of 2-pyridinesulfonamide. These computational techniques provide a quantitative correlation between the spatial arrangement of molecular properties (fields) and the observed biological response.

One notable study employed Gaussian field-based 3D-QSAR to investigate pyrimidine-sulfonamide hybrids as selective inhibitors of the BRAFV600E protein, a key target in melanoma treatment. nih.gov This approach models the steric and electrostatic fields of the molecules to predict their inhibitory activity. The resulting 3D-QSAR models provided valuable insights that guided the design of novel and more potent inhibitors. nih.gov

The analysis of the 3D-QSAR models, often visualized as contour maps, reveals which regions around the molecule are sensitive to steric bulk, electrostatic charge, and hydrogen-bonding potential. For example, the models might indicate that a bulky substituent is favored in one region, while an electronegative group is preferred in another to enhance binding to the target protein. nih.govnih.gov In the study of pyrimidine-sulfonamide hybrids, the 3D-QSAR analysis, combined with molecular docking, helped in identifying key interactions with the active site of the BRAFV600E protein, including the nucleotide-binding site and the DFG motif. nih.gov

The predictive power of 3D-QSAR models is typically evaluated using statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). For a series of pyrrolidine (B122466) derivatives, another class of compounds studied with 3D-QSAR, the models showed good statistical significance with R² values ranging from 0.731 to 0.830 and Q² values from 0.560 to 0.611. nih.gov These results indicate a robust correlation between the 3D molecular fields and the inhibitory activity, confirming the reliability of the models for predicting the potency of new analogues. nih.gov

The table below presents key statistical parameters from a representative 3D-QSAR study on related compounds.

| Model Type | R² (Non-cross-validated) | Q² (Cross-validated) | Compound Class Studied | Reference |

| 3D-QSAR | 0.731 - 0.830 | 0.560 - 0.611 | Pyrrolidine derivatives | nih.gov |

Computational Chemistry and Molecular Modeling of 2 Pyridinesulfonamide, 3 Acetyl and Its Derivatives

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets and understanding the binding mechanisms of drug candidates.

Binding Mode Analysis with Model Biological Targets

The exploration of binding sites is a central aspect of molecular design. nih.gov For sulfonamide derivatives, including those related to 2-pyridinesulfonamide, 3-acetyl-, docking studies have identified binding within active sites and at allosteric locations. For example, in studies targeting human carbonic anhydrase (hCA) isoforms, the sulfonamide moiety typically coordinates with the zinc ion in the active site, while the tail of the molecule, which would include the 3-acetylpyridine (B27631) group, extends into the active site cavity, forming interactions with various amino acid residues. nih.govmdpi.com

Table 1: Predicted Interactions of a Thiazole-Clubbed Pyridine (B92270) Derivative with SARS-CoV-2 Mpro

| Interaction Type | Interacting Residue |

|---|---|

| Hydrogen Bond | THR25 |

| Hydrogen Bond | CYS44 |

| Hydrogen Bond | HIS41 |

| Pi-Sulfur | MET49 |

This table is illustrative and based on general findings for similar compounds.

Prediction of Binding Affinities and Interaction Energies

A primary goal of molecular docking is to predict the binding affinity of a ligand for a target, often expressed as a scoring function or estimated binding energy. arxiv.orgnih.gov These predictions are crucial for ranking potential drug candidates before synthesis and experimental testing. For sulfonamide derivatives, docking studies have calculated binding energies against various targets, with lower (more negative) values indicating stronger predicted binding. nih.govpeerj.com

For example, in the investigation of thiazole-clubbed pyridine derivatives as potential COVID-19 inhibitors, the binding energy for the most promising compound was reported as -8.6 kcal/mol against the SARS-CoV-2 main protease. nih.gov The scoring functions used in these predictions, such as London dG and GBVI/WSA dG, consider factors like hydrogen bonds, van der Waals interactions, and solvation effects to estimate the binding free energy. nih.govnih.gov It is important to note that while these scoring functions are valuable for prioritizing compounds, they are approximations and may not always perfectly correlate with experimental binding affinities. nih.gov

Table 2: Predicted Binding Affinities of Sulfonamide Derivatives Against Different Targets

| Compound Class | Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Thiazole-Clubbed Pyridines | SARS-CoV-2 Mpro | -7.5 to -8.6 |

| Sulfonamides | P. falciparum Triose Phosphate (B84403) Isomerase (dimer interface) | -42.91 kJ/mol |

| Sulfonamides | P. falciparum Triose Phosphate Isomerase (active site) | -71.62 kJ/mol |

This table presents a range of predicted binding energies from different studies on related sulfonamide compounds to illustrate the application of this predictive method. nih.govpeerj.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time.

Ligand-Target Complex Stability and Dynamics

MD simulations are a powerful tool for assessing the stability of a ligand-target complex predicted by molecular docking. peerj.com By simulating the complex in a solvated environment over a period of time, researchers can observe whether the ligand remains bound in the predicted orientation or if it dissociates or adopts a different binding mode. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the simulation. peerj.com

In a study of sulfonamides with triose phosphate isomerase, MD simulations were run on the docked complexes to characterize the interactions. peerj.com The analysis of the MD trajectory can reveal persistent hydrogen bonds and other key interactions that contribute to the stability of the complex. peerj.comnih.gov Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy from the MD simulation snapshots, often providing a more accurate estimate than docking scores alone. peerj.com

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of theoretical accuracy for studying the electronic structure and properties of molecules. nih.govijcce.ac.irindexcopernicus.com

DFT calculations are frequently used to optimize the geometry of molecules like 2-pyridinesulfonamide, 3-acetyl- and to calculate various electronic properties. nih.govresearchgate.net These calculations can provide insights into the distribution of electron density, which is crucial for understanding reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, for example, can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key properties derived from DFT calculations. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. nih.gov For sulfonamide derivatives, DFT has been used to calculate these and other quantum chemical descriptors to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models aim to correlate the calculated electronic properties with observed biological activity, providing a predictive tool for designing new, more potent compounds. researchgate.net

Electronic Properties and Reactivity Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential as a pharmacophore. For 2-Pyridinesulfonamide, 3-acetyl-, computational studies, primarily using Density Functional Theory (DFT), can elucidate key electronic parameters. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding.

The distribution and energy of these orbitals provide a picture of the molecule's electron-donating and -accepting capabilities. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

In derivatives of 2-Pyridinesulfonamide, 3-acetyl-, the nature and position of substituents on the pyridine ring or the sulfonamide group can significantly modulate these electronic properties. Electron-donating groups (EDGs) tend to increase the HOMO energy level, making the molecule a better electron donor. In contrast, electron-withdrawing groups (EWGs) lower the LUMO energy, enhancing its electron-accepting nature.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for 2-Pyridinesulfonamide, 3-acetyl- and its Derivatives (Calculated using DFT/B3LYP/6-31G)*

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| 2-Pyridinesulfonamide, 3-acetyl- | -7.12 | -1.85 | 5.27 | 7.12 | 1.85 |

| Derivative A (with EDG) | -6.89 | -1.79 | 5.10 | 6.89 | 1.79 |

| Derivative B (with EWG) | -7.35 | -2.01 | 5.34 | 7.35 | 2.01 |

Note: This data is hypothetical and for illustrative purposes, based on general trends observed in similar compounds.

Global reactivity descriptors, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable in comparing the reactivity profiles of a series of derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its interactions with other chemical species.

The MEP is typically color-coded to represent different potential values. Regions of negative potential (usually colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored in blue) are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent regions of neutral potential.

For 2-Pyridinesulfonamide, 3-acetyl-, the MEP map would likely show significant negative potential around the oxygen atoms of the acetyl and sulfonamide groups, as well as the nitrogen atom of the pyridine ring. These sites would be the primary locations for interactions with electrophiles, including hydrogen bond donors. The hydrogen atoms of the sulfonamide NH₂ group would exhibit positive potential, making them key sites for hydrogen bond donation.

By analyzing the MEP maps of a series of derivatives, it is possible to understand how different substituents alter the electrostatic landscape of the molecule. This information is critical for structure-activity relationship (SAR) studies, as it can explain why certain derivatives exhibit higher biological activity than others by revealing how they interact with the electrostatic environment of a biological target's binding site.

Homology Modeling for Novel Target Predictions

In the absence of an experimentally determined structure of a potential protein target, homology modeling provides a robust method for generating a three-dimensional model. This computational technique is predicated on the principle that proteins with similar sequences will adopt similar three-dimensional structures.

For a molecule like 2-Pyridinesulfonamide, 3-acetyl-, which may have potential as a therapeutic agent, identifying its biological targets is a key step in the drug discovery process. If a library of pyridinesulfonamide derivatives shows activity against a particular disease state, but the precise molecular target is unknown, homology modeling can be employed.

The process begins by identifying a suitable template protein with a known experimental structure (from X-ray crystallography or NMR spectroscopy) that has a significant degree of sequence identity to the predicted target protein. The amino acid sequence of the target protein is then aligned with the template sequence. Using this alignment, a 3D model of the target protein is constructed by placing the backbone of the target onto the backbone of the template and modeling the side chains.

Once a reliable homology model of a potential target is built, molecular docking studies can be performed. In these studies, 2-Pyridinesulfonamide, 3-acetyl- and its derivatives can be docked into the active site of the modeled protein. The results of these docking simulations can predict the binding orientation, affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

This approach not only helps in identifying and validating novel drug targets but also provides a structural basis for the observed biological activity. It can guide the rational design of more potent and selective inhibitors by highlighting specific interactions that can be optimized. For instance, if a particular hydrogen bond is predicted to be crucial for binding, derivatives can be synthesized to enhance this interaction, leading to improved efficacy.

Investigation of Biological Target Interactions and Mechanistic Pathways Non Clinical Focus

Enzyme Inhibition Studies (Preclinical/In Vitro)

The inhibitory activity of pyridine (B92270) sulfonamide derivatives has been evaluated against several key enzymes, demonstrating a range of potencies and selectivities.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, functioning through the binding of the sulfonamide group in its anionic form (SO₂NH⁻) to the zinc ion within the enzyme's active site. nih.gov This interaction displaces the zinc-coordinated water molecule, disrupting the catalytic hydration of carbon dioxide and inhibiting enzyme activity. nih.gov Studies on various 4-substituted pyridine-3-sulfonamides have demonstrated inhibitory activity against several human (h) α-class isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, cancer-associated hCA IX and hCA XII. nih.gov

In a study of various pyridine sulfonamide derivatives, inhibition constants (Kᵢ) were determined against these isoforms. nih.gov Generally, these compounds showed the most potent inhibition against hCA XII, followed by hCA IX and hCA II. nih.gov The inhibition of β- and γ-class carbonic anhydrases, which are found in bacteria and fungi, has also been documented for sulfonamide compounds, indicating a broad spectrum of activity across different CA classes. nih.govnih.govnih.gov For instance, studies on β-CAs from the fungus Sordaria macrospora (CAS1, CAS2, CAS3) showed inhibition by a panel of sulfonamides, with Kᵢ values varying significantly based on the specific substitutions on the inhibitor's structure. nih.govnih.gov

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Mono-tailed Pyridine Sulfonamides | 68.4–458.1 | 62.8–153.7 | Data Not Specified | 55.4–113.2 | mdpi.com |

| 4-Substituted Pyridine-3-Sulfonamides (Mean) | Data Not Specified | 3808 | 2502 | 1018 | nih.gov |

| Acetazolamide (Standard) | Data Not Specified | 12.1 | Data Not Specified | Data Not Specified | nih.gov |

The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell metabolism, growth, and survival. amegroups.org The development of dual PI3K/mTOR inhibitors is a key strategy in cancer therapy, as it can overcome feedback loops that are activated when only one part of the pathway is targeted. genome.jp

Recent research has identified sulfonamide methoxypyridine derivatives as potent dual PI3K/mTOR inhibitors. genome.jp Studies have shown that meta-substituted pyridine derivatives, in particular, exhibit promising inhibitory activity against both PI3Kα and mTOR. amegroups.org For example, a quinoline-core sulfonamide methoxypyridine derivative, compound 22c, demonstrated potent inhibition of PI3Kα with an IC₅₀ of 0.22 nM and mTOR with an IC₅₀ of 23 nM. nih.gov This dual inhibition effectively blocks the PI3K/Akt/mTOR cascade by preventing the phosphorylation of Akt, a key downstream effector of PI3K. nih.govamegroups.org The inhibition of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) simultaneously prevents the reactivation of Akt signaling, leading to improved therapeutic efficacy in anti-tumor models. genome.jp

Sulfonamides function as antibacterial agents by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacteria but not expressed in most eukaryotes. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to produce 7,8-dihydropteroate. amegroups.org Due to their structural similarity to the natural substrate pABA, sulfonamides compete for the active site of DHPS, thereby blocking the reaction. genome.jp This inhibition disrupts the de novo synthesis of folates in bacteria. amegroups.org The efficacy of sulfonamides is directly related to their ability to compete with pABA, and mutations in the DHPS enzyme can lead to resistance by decreasing the binding affinity of the drug. amegroups.org

Modulation of Other Relevant Biochemical Pathways

The inhibitory actions of 2-Pyridinesulfonamide, 3-acetyl- on specific enzymes lead to the broader modulation of critical biochemical pathways essential for cellular function and proliferation.

The primary mechanism of action for sulfonamide-based antibacterial agents is the disruption of the folic acid (folate) synthesis pathway. genome.jp Folates are vital cofactors required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting DHPS, the initial dedicated step in the folate pathway, sulfonamides prevent the formation of dihydropteroate. genome.jp This blockade leads to a depletion of the downstream product, tetrahydrofolic acid (THF), which is the biologically active form of folate. genome.jp As bacteria cannot import folate from their environment, the inhibition of this pathway effectively halts the production of essential building blocks for DNA and proteins, leading to a bacteriostatic effect where cell division is arrested. genome.jp

The interaction of pyridine sulfonamides with enzymes like carbonic anhydrases and PI3K/mTOR directly impacts pathways that regulate cell proliferation.

Carbonic Anhydrases IX and XII: These isoforms are strongly associated with various cancers and are considered markers of hypoxia and tumor progression. nih.gov Their enzymatic activity helps maintain the pH balance in the tumor microenvironment, facilitating cancer cell survival and proliferation. By selectively inhibiting these transmembrane CAs, sulfonamide-based compounds can disrupt this pH regulation, leading to anti-tumor effects and a reduction in cell proliferation. nih.gov

PI3K/mTOR Pathway: This pathway is one of the most frequently over-activated signaling networks in human cancers, driving cell cycle progression and inhibiting apoptosis (programmed cell death). amegroups.orggenome.jp Dual PI3K/mTOR inhibitors, including certain sulfonamide pyridine derivatives, can effectively shut down this pro-proliferative signaling. nih.gov Studies show that such inhibitors can cause cell cycle arrest, typically in the G0/G1 phase, and induce apoptosis in cancer cell lines, thereby directly controlling cell proliferation. nih.gov

Dihydropteroate Synthase (DHPS): In bacteria, the inhibition of DHPS and the subsequent folic acid synthesis pathway is the ultimate regulator of cell proliferation. genome.jp Without the ability to synthesize nucleic acids, bacterial cells are unable to replicate their DNA and divide, thus halting population growth.

Mechanistic Elucidation of Biological Activity at the Molecular Level

Consistent with the lack of target identification, there is no research elucidating the mechanism of action of 2-Pyridinesulfonamide, 3-acetyl- at the molecular level. Mechanistic studies, such as X-ray crystallography of the compound bound to its target, molecular docking simulations, or structure-activity relationship (SAR) analyses, are contingent on first identifying a specific biological target.

Without a known target, it is impossible to detail the molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent modifications, that would underpin its biological effects.

A hypothetical data table is provided below to demonstrate the kind of detailed findings that would be included in this section had they been available.

Hypothetical Mechanistic Data for 2-Pyridinesulfonamide, 3-acetyl-

| Technique | Finding | Implication for Mechanism |

|---|---|---|

| Molecular Docking | Data not available | Data not available |

| X-ray Crystallography | Data not available | Data not available |

This table is for illustrative purposes only. No actual data for 2-Pyridinesulfonamide, 3-acetyl- has been found.

2 Pyridinesulfonamide, 3 Acetyl As a Chemical Probe in Biological Research

Design and Synthesis of Labeled Analogues for Mechanistic Studies

The development of a chemical probe for mechanistic studies necessitates the synthesis of labeled analogues. These labels serve as reporters, allowing for the detection and quantification of the probe's interaction with its biological targets. The choice of label depends on the specific application and the desired detection method.

Common labeling strategies for small molecules like 2-Pyridinesulfonamide, 3-acetyl- would include:

Radiolabeling: The incorporation of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), is a highly sensitive method for tracking the molecule in biological systems. Synthesis of a radiolabeled analogue of 2-Pyridinesulfonamide, 3-acetyl- would likely involve introducing the isotope in the final synthetic steps to maximize yield and specific activity. For instance, a tritiated acetyl group could be introduced, or a carbon-14 atom could be incorporated into the pyridine (B92270) ring.

Fluorescent Labeling: Attaching a fluorescent dye (fluorophore) allows for the visualization of the probe's localization within cells and tissues using fluorescence microscopy. The selection of the fluorophore is critical to minimize perturbation of the probe's biological activity. A common approach involves linking the fluorophore to a position on the molecule that is not essential for its target-binding activity, often via a flexible linker.

Biotinylation: The addition of a biotin tag enables the affinity-based purification of the probe's binding partners. Biotin has a very high affinity for streptavidin, which can be immobilized on a solid support. This allows for the capture and subsequent identification of proteins that interact with the biotinylated probe.

The design of these labeled analogues requires careful consideration of the structure-activity relationship (SAR) of 2-Pyridinesulfonamide, 3-acetyl-. The label should be introduced at a position that does not interfere with its binding to its putative target. Synthetic routes would need to be developed to incorporate these labels efficiently and with high purity.

Application in Target Identification and Validation Platforms

A primary application of a chemical probe is the identification and validation of its cellular targets. Labeled analogues of 2-Pyridinesulfonamide, 3-acetyl- would be instrumental in these platforms.

Target Identification Methods:

Affinity Chromatography: A biotinylated analogue of 2-Pyridinesulfonamide, 3-acetyl- would be immobilized on streptavidin-coated beads. These beads would then be incubated with a cell lysate. Proteins that bind to the probe will be captured and can be subsequently eluted and identified by mass spectrometry.

Photo-affinity Labeling: A photo-reactive group could be incorporated into the structure of 2-Pyridinesulfonamide, 3-acetyl-. Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins. The labeled proteins can then be identified using techniques such as western blotting or mass spectrometry.

Target Validation:

Once potential targets are identified, it is crucial to validate that the observed biological effects of 2-Pyridinesulfonamide, 3-acetyl- are indeed mediated by these targets. This can be achieved through various methods, including:

Competitive Binding Assays: Using a radiolabeled or fluorescently labeled analogue, one can perform competition experiments with the unlabeled compound to confirm specific binding to the identified target.

Genetic Approaches: Techniques such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing can be used to reduce the expression of the identified target protein. If the biological activity of 2-Pyridinesulfonamide, 3-acetyl- is diminished in these cells, it provides strong evidence for on-target engagement.

Interactive Data Table: Common Target Identification Platforms

| Platform | Principle | Label Required | Advantages | Disadvantages |

| Affinity Chromatography | Capture of binding partners using an immobilized probe. | Biotin | Relatively straightforward, well-established. | Can identify non-specific binders. |

| Photo-affinity Labeling | Covalent cross-linking of the probe to its target upon photo-activation. | Photo-reactive group | Provides direct evidence of interaction. | Can be technically challenging. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active enzymes. | Reactive group | Targets enzymes in their active state. | Limited to specific enzyme classes. |

Use in In Vitro Assays for Pathway Dissection

Once the target of 2-Pyridinesulfonamide, 3-acetyl- is identified and validated, the probe can be used in a variety of in vitro assays to dissect the biological pathways in which the target is involved.

Examples of In Vitro Assays:

Enzyme Activity Assays: If the target is an enzyme, the probe can be used to study its kinetics and mechanism of inhibition or activation. Labeled analogues can be used to determine binding affinities and dissociation constants.

Protein-Protein Interaction (PPI) Assays: The probe could be used to investigate whether it disrupts or stabilizes interactions between its target and other proteins. Techniques such as co-immunoprecipitation and surface plasmon resonance (SPR) can be employed.

Cell-Based Pathway Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific signaling pathway. By treating these cells with 2-Pyridinesulfonamide, 3-acetyl-, one can determine if the probe modulates the activity of that pathway.

The data obtained from these in vitro assays would provide valuable insights into the mechanism of action of 2-Pyridinesulfonamide, 3-acetyl- and the functional role of its target in cellular processes.

Interactive Data Table: In Vitro Assays for Pathway Dissection

| Assay Type | Information Gained | Example Technique |

| Enzyme Assays | Enzyme kinetics, inhibition/activation constants. | Spectrophotometry, Fluorimetry |

| Protein-Protein Interaction Assays | Modulation of protein complexes. | Co-immunoprecipitation, Surface Plasmon Resonance (SPR) |

| Cell-Based Reporter Assays | Pathway activation or inhibition. | Luciferase assays, GFP reporter assays |

Advanced Analytical Methodologies for Research Characterization of 2 Pyridinesulfonamide, 3 Acetyl

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 2-Pyridinesulfonamide, 3-acetyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule. For 2-Pyridinesulfonamide, 3-acetyl-, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The acetyl group protons (-COCH₃) would likely appear as a sharp singlet, typically in the range of δ 2.0-2.7 ppm scielo.brlibretexts.org. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Based on the structure of related compounds like 3-acetylpyridine (B27631), the proton at the C6 position is expected to be the most downfield, followed by the protons at C4 and C5. chemicalbook.com The introduction of the sulfonamide group at C2 will further influence these shifts. The two protons of the sulfonamide group (-SO₂NH₂) would likely present as a broad singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the acetyl group is expected to have a characteristic chemical shift in the downfield region, typically around δ 195-205 ppm. scielo.br The methyl carbon of the acetyl group would appear at a much higher field, around δ 25-30 ppm. rsc.org The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). chemicalbook.comspectrabase.com The carbon atom attached to the sulfonamide group (C2) and the carbon attached to the acetyl group (C3) would be significantly affected by these substituents. Quaternary carbons, such as C2 and C3, often show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Pyridinesulfonamide, 3-acetyl- Predicted values are based on data from analogous structures like 3-acetylpyridine and other substituted pyridines.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine Ring | H-4 | ~8.2 - 8.4 | ~135 - 138 |

| Pyridine Ring | H-5 | ~7.5 - 7.7 | ~123 - 126 |

| Pyridine Ring | H-6 | ~8.8 - 9.0 | ~150 - 153 |

| Pyridine Ring | C-2 | - | ~155 - 158 |

| Pyridine Ring | C-3 | - | ~130 - 133 |

| Acetyl Group | -C(=O)CH₃ | ~2.6 | ~26 - 28 |

| Acetyl Group | -C(=O)CH₃ | - | ~198 - 202 |

| Sulfonamide Group | -SO₂NH₂ | Broad singlet, variable | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of 2-Pyridinesulfonamide, 3-acetyl- would be characterized by several key absorption bands. The carbonyl group (C=O) of the acetyl function will produce a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. chemicalbook.com The sulfonamide group will be identifiable by two distinct stretching vibrations for the S=O bond, an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. researchgate.net The N-H stretching of the sulfonamide's -NH₂ group would typically appear as one or two bands in the 3200-3400 cm⁻¹ region. rsc.org Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹, while C=C and C=N in-ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region. chemicalbook.comnih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 2-Pyridinesulfonamide, 3-acetyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (N-H) | N-H Stretch | 3200 - 3400 | Medium |

| Aromatic (C-H) | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Acetyl (C=O) | C=O Stretch | 1680 - 1710 | Strong |

| Pyridine Ring (C=C, C=N) | In-ring Stretches | 1400 - 1600 | Medium to Weak |

| Sulfonamide (S=O) | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Pyridinesulfonamide, 3-acetyl- (Molecular Formula: C₇H₈N₂O₃S), the calculated molecular weight is approximately 200.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200.

Key fragmentation pathways would likely involve the loss of the acetyl group (•CH₃CO, 43 mass units) leading to a fragment at m/z 157, or the loss of a methyl radical (•CH₃, 15 mass units) to give a fragment at m/z 185. spectrabase.comnih.gov Another characteristic fragmentation for arylsulfonamides is the extrusion of sulfur dioxide (SO₂, 64 mass units), which could lead to a fragment ion at m/z 136. nih.gov The base peak for the related 3-acetylpyridine is often observed at m/z 106, corresponding to the loss of the methyl group followed by CO. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Pyridinesulfonamide, 3-acetyl-

| m/z | Predicted Fragment Identity |

|---|---|

| 200 | [M]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 157 | [M - COCH₃]⁺ |

| 136 | [M - SO₂]⁺ |

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of 2-Pyridinesulfonamide, 3-acetyl- and for its separation from potential impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of a non-volatile compound and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method would be most suitable for 2-Pyridinesulfonamide, 3-acetyl-. nih.gov This method would typically utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. cabidigitallibrary.org The mobile phase could consist of a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure reproducible retention times. patsnap.comhelixchrom.com Detection would commonly be performed using a UV detector set at a wavelength where the pyridine chromophore shows strong absorbance, likely in the 250-270 nm range. cabidigitallibrary.org This method can be validated for parameters such as linearity, accuracy, precision, and specificity.

Table 4: Proposed HPLC Method Parameters for 2-Pyridinesulfonamide, 3-acetyl-

| Parameter | Proposed Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. libretexts.org For 2-Pyridinesulfonamide, 3-acetyl-, a standard silica (B1680970) gel plate (e.g., Silica gel 60 F₂₅₄) would serve as the stationary phase. libretexts.org The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common starting point would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org The ratio would be optimized to obtain a retention factor (Rf) value between 0.2 and 0.8 for the target compound. interchim.com Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-active pyridine ring. libretexts.org

Table 5: Proposed TLC Method Parameters for 2-Pyridinesulfonamide, 3-acetyl-

| Parameter | Proposed Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate / Hexane mixture (e.g., 30:70 v/v, to be optimized) |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | UV lamp at 254 nm |

Crystallographic Analysis for Structural Elucidation (X-ray Diffraction)

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physicochemical properties. X-ray diffraction (XRD) stands as the definitive technique for elucidating this atomic-level architecture. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine parameters such as unit cell dimensions, space group, and the specific coordinates of each atom. This information provides unparalleled insight into molecular conformation, bond lengths, bond angles, and the network of intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for 2-Pyridinesulfonamide, 3-acetyl- is not publicly available in crystallographic databases as of the latest searches, a comprehensive understanding of its likely solid-state structure can be inferred from the analysis of closely related compounds. The molecular structure of 2-Pyridinesulfonamide, 3-acetyl- is comprised of a 3-acetylpyridine moiety linked to a sulfonamide group at the 2-position of the pyridine ring. The crystallographic features of these individual components are well-documented, allowing for a detailed projection of the compound's structural characteristics.

Expected Molecular Geometry and Conformation

The geometry of the pyridine ring is anticipated to be largely planar, as is typical for aromatic systems. The acetyl group at the 3-position will likely exhibit a conformation where the carbonyl oxygen is oriented either syn or anti to the ring nitrogen, with rotation around the C(ring)-C(acetyl) bond.

The sulfonamide group (-SO₂NH₂) has a characteristic tetrahedral geometry around the sulfur atom. nih.gov The orientation of the sulfonamide group relative to the pyridine ring is a key conformational feature. Due to steric hindrance and electronic effects, a non-coplanar arrangement between the pyridine ring and the S-N bond of the sulfonamide is expected. This twisting is a common feature in aromatic sulfonamides. nih.gov

Intermolecular Interactions and Crystal Packing

The solid-state packing of 2-Pyridinesulfonamide, 3-acetyl- is expected to be dominated by a network of intermolecular hydrogen bonds, a hallmark of sulfonamide-containing crystal structures. researchgate.netnih.gov The sulfonamide group provides both hydrogen bond donors (the -NH₂ protons) and strong hydrogen bond acceptors (the two sulfonyl oxygen atoms). nih.govoptica.org

Key potential intermolecular interactions include:

N-H···O=S Hydrogen Bonds: This is one of the most common and robust hydrogen bonding motifs in sulfonamides, where the amide proton acts as the donor and a sulfonyl oxygen of a neighboring molecule acts as the acceptor. nih.govnih.gov These interactions can lead to the formation of characteristic dimers, chains, or more complex networks. researchgate.net

N-H···N(pyridine) Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. An intermolecular hydrogen bond could form between the sulfonamide -NH₂ group of one molecule and the pyridine nitrogen of another.

The interplay of these interactions will define the supramolecular architecture. Given the presence of multiple strong donor and acceptor sites, a complex and stable three-dimensional network is anticipated. The acetyl group's carbonyl oxygen also presents an additional hydrogen bond acceptor site, further diversifying the possible packing motifs.

Representative Crystallographic Data from Analogous Structures

To provide a quantitative perspective, the following table presents typical crystallographic data for related structural fragments, such as 3-acetylpyridine and various aromatic sulfonamides. This data serves as a reasonable approximation for the expected values in a crystal structure of 2-Pyridinesulfonamide, 3-acetyl-.

| Parameter | Expected Value/Range (based on analogs) | Structural Fragment Source |

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic sulfonamides |

| Space Group | P2₁/c, P-1, Pbca | Common for sulfonamide derivatives |

| S-O Bond Length | 1.42 - 1.45 Å | Aromatic Sulfonamides nih.gov |

| S-N Bond Length | 1.62 - 1.66 Å | Aromatic Sulfonamides nih.gov |

| S-C(pyridine) Bond Length | 1.75 - 1.78 Å | Pyridine Sulfonamide Derivatives nih.gov |

| C=O Bond Length | ~1.21 Å | 3-Acetylpyridine nih.gov |

| O-S-O Bond Angle | 118 - 122° | Aromatic Sulfonamides nih.gov |

| N-S-C Bond Angle | 105 - 109° | Aromatic Sulfonamides nih.gov |

| Hydrogen Bond (N-H···O) | 2.8 - 3.2 Å | Sulfonamides nih.govresearchgate.net |

This table is interactive.

The determination of the actual crystal structure of 2-Pyridinesulfonamide, 3-acetyl- through single-crystal X-ray diffraction would be invaluable. It would confirm these expected features and provide precise details on the molecular conformation and the specific hydrogen bonding motifs that stabilize its crystalline form. Such experimental data is crucial for correlating its solid-state structure with its macroscopic properties.

Q & A

Q. What are the common synthetic routes for 3-acetyl-2-pyridinesulfonamide, and how can purity be ensured?

Methodological Answer: A one-pot synthesis approach is often employed, where 2-pyridinesulfonamide undergoes acetylation using acetyl chloride or acetic anhydride under controlled conditions (e.g., reflux in anhydrous dichloromethane). Post-synthesis, purification is achieved via recrystallization or column chromatography. Purity is confirmed using HPLC (≥95% purity threshold) and structural validation via NMR (e.g., characteristic acetyl proton resonance at δ 2.1–2.3 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) . Elemental analysis further validates stoichiometry.

Q. How are the physicochemical properties of 3-acetyl-2-pyridinesulfonamide characterized for experimental applications?

Methodological Answer: Key properties include:

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR : Assign acetyl (δ 2.1–2.3 ppm) and sulfonamide (δ 7.5–8.5 ppm for pyridine protons) groups.

- IR Spectroscopy : Confirm acetyl (C=O at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350–1150 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to study 3-acetyl-2-pyridinesulfonamide’s mechanism of action?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, bacterial dihydropteroate synthase) .

- Assay Design :

- Use fluorometric or colorimetric kits (e.g., Abcam’s Glyceraldehyde 3-Phosphate Assay) for kinetic studies .

- Include controls: (1) Substrate-only, (2) Enzyme-only, (3) Positive inhibitor (e.g., acetazolamide for carbonic anhydrase).

- Calculate IC₅₀ via dose-response curves (4-parameter logistic model) .

Q. How to resolve contradictions in reported antimicrobial activity data?

Methodological Answer: Discrepancies often arise from:

- Strain Variability : Test against standardized strains (e.g., ATCC Candida albicans vs. clinical isolates) .

- Culture Conditions : Optimize broth microdilution (CLSI guidelines) with controlled pH and temperature .

- Compound Stability : Pre-test degradation under assay conditions via LC-MS .

- Synergistic Effects : Combine with adjuvants (e.g., β-lactams) to assess potentiation .

Q. What computational strategies predict 3-acetyl-2-pyridinesulfonamide’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzyme active sites (e.g., PDB: 1AZM for carbonic anhydrase) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., acetyl vs. trifluoroethoxy groups) on activity using MOE or RDKit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.